4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a bicyclic structure, combining a pyrazole ring with a pyrazine ring, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride, also known as AT20543, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
AT20543 acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The interaction of AT20543 with the HBV core protein affects the viral life cycle. The compound’s action leads to the inhibition of HBV DNA, disrupting the replication of the virus .
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of AT20543’s action result in the inhibition of HBV DNA viral load . This means that the compound can effectively reduce the amount of HBV DNA in the body, thereby reducing the impact of the virus.
Action Environment
The compound has been shown to be effective in a hbv aav mouse model , suggesting that it can function effectively in a biological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminopyrazole with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a core protein allosteric modulator for HBV sets it apart from other similar compounds .
Properties
CAS No. |
2344685-66-9 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol |
InChI |
InChI=1S/C6H9N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h4,7,10H,1-3H2 |
InChI Key |
CHMWJKNFUJFZFS-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C(C=N2)O)CN1.Cl.Cl |
Canonical SMILES |
C1CN2C(=C(C=N2)O)CN1 |
solubility |
not available |
Origin of Product |
United States |
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